molecular formula C6H11N3O2 B581300 (3-((Dimethylamino)methyl)-1,2,4-oxadiazol-5-yl)methanol CAS No. 1208483-04-8

(3-((Dimethylamino)methyl)-1,2,4-oxadiazol-5-yl)methanol

Cat. No.: B581300
CAS No.: 1208483-04-8
M. Wt: 157.173
InChI Key: VQLPMDKOCKUBRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-((Dimethylamino)methyl)-1,2,4-oxadiazol-5-yl)methanol is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-((Dimethylamino)methyl)-1,2,4-oxadiazol-5-yl)methanol typically involves the reaction of dimethylamine with a suitable precursor that contains the oxadiazole ring. One common method involves the reaction of dimethylamine with a 1,2,4-oxadiazole derivative under controlled conditions to introduce the dimethylamino group at the desired position.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

(3-((Dimethylamino)methyl)-1,2,4-oxadiazol-5-yl)methanol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

(3-((Dimethylamino)methyl)-1,2,4-oxadiazol-5-yl)methanol has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various medical conditions.

    Industry: Utilized in the development of new materials or as a reagent in industrial processes.

Mechanism of Action

The mechanism of action of (3-((Dimethylamino)methyl)-1,2,4-oxadiazol-5-yl)methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    (3-((Dimethylamino)methyl)-1,2,4-oxadiazol-5-yl)methanol hydrochloride: A similar compound with a hydrochloride salt form.

    (3-((Dimethylamino)methyl)-1,2,4-oxadiazol-5-yl)ethanol: A compound with an ethanol group instead of methanol.

Uniqueness

This compound is unique due to its specific structure, which imparts distinct chemical and biological properties. Its combination of the oxadiazole ring and the dimethylamino group makes it a versatile compound for various applications.

Properties

IUPAC Name

[3-[(dimethylamino)methyl]-1,2,4-oxadiazol-5-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3O2/c1-9(2)3-5-7-6(4-10)11-8-5/h10H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQLPMDKOCKUBRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=NOC(=N1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.